N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3,5-dimethoxyphenyl group, a pyridinyl group, and a triazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl precursorThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolyl and pyridinyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
557063-68-0 |
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Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(13-5-7-20-8-6-13)22-23-19(24)28-12-17(25)21-14-9-15(26-2)11-16(10-14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
DBTFVMGLWGAPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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